Phenoxypiperidine derivative 2
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H30N2O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-[3-(4-piperidin-4-yloxyphenoxy)propyl]piperidine |
InChI |
InChI=1S/C19H30N2O2/c1-2-13-21(14-3-1)15-4-16-22-17-5-7-18(8-6-17)23-19-9-11-20-12-10-19/h5-8,19-20H,1-4,9-16H2 |
InChI-Schlüssel |
IRTTXYWMHFLYFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)OC3CCNCC3 |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Phenoxypiperidine Derivative 2
Retrosynthetic Analysis of Solifenacin
A retrosynthetic analysis of Solifenacin reveals that the molecule can be disconnected at the carbamate linkage, yielding two key building blocks: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. This disconnection is the most common strategy employed in the synthesis of Solifenacin, as it allows for the separate synthesis and subsequent coupling of these two chiral fragments.
The (R)-quinuclidin-3-ol fragment can be retrosynthetically derived from quinuclidone, which in turn can be prepared from piperidine (B6355638) derivatives. The stereoselective reduction of the ketone in quinuclidone is a critical step to obtain the desired (R)-enantiomer. One common approach involves the alkylation of ethyl isonicotinate with ethyl bromoacetate, followed by reduction of the pyridine ring to a piperidine, and subsequent Dieckmann cyclization and Krapcho decarboxylation to yield quinuclidone nih.gov.
Novel Synthetic Routes to Solifenacin
Several novel synthetic routes for Solifenacin have been developed to improve efficiency, reduce costs, and enhance stereoselectivity. One notable approach involves the use of a Zn(OTf)2 catalyst for the coupling of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-quinuclidinol. This method is promoted as an environmentally benign, high-yielding, and robust protocol that avoids the use of hazardous and sensitive strong bases benthamdirect.com.
Furthermore, alternative methods for activating the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline for coupling with (R)-quinuclidin-3-ol have been explored. These include the formation of intermediate carbonyl chlorides or imidazolylcarbonyl derivatives to facilitate the carbamate bond formation.
Optimization of Reaction Conditions for the Synthesis of Solifenacin
The optimization of reaction conditions is critical for the efficient and scalable synthesis of Solifenacin. Key areas of optimization include the choice of solvents, bases, and catalysts for the coupling reaction, as well as the purification methods.
For the coupling of the tetrahydroisoquinoline and quinuclidinol fragments, various bases have been employed, including sodium hydride and triethylamine. The use of milder bases like triethylamine is advantageous for industrial scale-up as it simplifies the experimental procedures and reduces safety concerns. The reaction temperature for this step can range from 0°C to the reflux temperature of the chosen solvent, with solvents such as toluene, tetrahydrofuran, and isopropyl acetate (B1210297) being commonly used.
A significant improvement in the synthesis involves a one-pot procedure where the intermediate compounds are not isolated, which is highly practical for large-scale production and improves operating efficiency. Purification of the final product is often achieved by crystallization. For instance, the formation of the succinate salt of Solifenacin can be optimized by using a mixture of solvents like acetone and an ester solvent, which allows for the precipitation of the desired salt with high purity. The choice of solvent for crystallization is crucial for controlling the particle size and polymorphic form of the final active pharmaceutical ingredient (API).
The following table summarizes some of the optimized conditions for key steps in Solifenacin synthesis:
| Step | Reagents and Conditions | Yield (%) | Reference |
| Carbamate Formation | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, (R)-(-)-3-Quinuclidinol, 20 mol% Zn(OTf)2 | High | benthamdirect.com |
| Carbamate Formation | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, N,N'-carbonyldiimidazole, (R)-quinuclidin-3-ol, NaH, Toluene | ~90 | |
| Salt Formation | Solifenacin free base, Succinic acid, Acetone/Ethyl Acetate | 83.63 |
Stereoselective Synthesis Approaches to Solifenacin
The presence of two stereocenters in Solifenacin makes stereoselective synthesis a paramount concern. The desired enantiomers are (S) for the 1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety and (R) for the quinuclidin-3-ol fragment.
For the synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a highly stereoselective method utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. This approach involves the aryl Grignard addition to a chiral N-sulfinylimine followed by a haloamide cyclization to furnish the chiral tetrahydroisoquinoline with high enantiomeric excess nih.gov.
The stereoselective synthesis of (R)-quinuclidin-3-ol is often achieved through the asymmetric reduction of quinuclidone. A notable method is the Noyori-type asymmetric reduction, which employs a BINAP-ligated RuCl2 catalyst and a chiral diamine, yielding the desired (R)-quinuclidinol in high yield and excellent enantioselectivity nih.gov.
An alternative to synthesizing the individual chiral fragments is the resolution of a diastereomeric mixture of Solifenacin. This can be achieved by reacting a racemic or diastereomeric mixture of the precursors and then selectively crystallizing the desired (1S, 3'R) diastereomer as its succinate salt. This method can be efficient on an industrial scale, as it circumvents the need for expensive chiral catalysts or resolving agents earlier in the synthesis.
Scalability Considerations in the Production of Solifenacin
The industrial-scale production of Solifenacin requires a synthetic route that is not only efficient and high-yielding but also cost-effective, safe, and environmentally friendly. Processes suitable for industrial scale-up often favor one-pot procedures to minimize unit operations and reduce processing time and cost.
The use of hazardous reagents like sodium hydride is often avoided in large-scale manufacturing due to safety concerns. The development of synthetic routes that utilize milder and safer bases, such as triethylamine, is a significant step towards a more scalable process. Similarly, the choice of solvents is critical, with a preference for those that are less toxic and can be easily recovered and recycled. The use of solvents like toluene and dimethylformamide (DMF) is often limited due to their toxicity.
The purification of the final product on a large scale is typically achieved through crystallization. The process of forming the succinate salt of Solifenacin has been optimized for industrial production to ensure high purity and a consistent crystalline form. This often involves carefully controlled conditions of temperature, solvent composition, and seeding to achieve the desired product specifications. The development of a direct compression method for tablet formulation also simplifies the manufacturing process on a large scale.
Structural Elucidation and Analytical Characterization Methodologies for Phenoxypiperidine Derivative 2
Advanced Spectroscopic Techniques for Structure Confirmation of Phenoxypiperidine Derivative 2
A combination of spectroscopic methods is indispensable for the structural elucidation of "this compound". researchgate.net These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for verifying the positions of substituents on the piperidine (B6355638) and phenoxy rings. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to resolve complex coupling patterns and confirm the connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the molecular weight and elemental composition of the compound with high accuracy. Infrared (IR) spectroscopy helps in identifying the characteristic vibrational modes of functional groups present in the molecule. researchgate.net
Table 1: Representative Spectroscopic Data for a Phenoxypiperidine Scaffold
| Technique | Observation | Interpretation |
| ¹H NMR | Complex multiplets in the aromatic region, characteristic signals for the piperidine ring protons. | Confirms the presence of the phenoxy and piperidine moieties and their substitution pattern. |
| ¹³C NMR | Resonances corresponding to aromatic carbons and aliphatic carbons of the piperidine ring. | Provides a carbon map of the molecule, confirming the overall structure. |
| HRMS | Precise m/z value corresponding to the protonated molecule [M+H]⁺. | Determines the elemental formula of the compound. |
| IR (cm⁻¹) | C-O-C stretching, C-H aromatic and aliphatic stretching, N-H stretching (if applicable). | Confirms the presence of the ether linkage and the aromatic and piperidine rings. |
This table is a generalized representation based on typical data for phenoxypiperidine derivatives.
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are fundamental for both the isolation of "this compound" during its synthesis and for the assessment of its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A typical setup might involve a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with UV detection at a wavelength suitable for the chromophore of the molecule. HPLC can also be used to monitor the progress of chemical reactions during the synthesis of the derivative.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique, particularly for assessing the presence of volatile impurities. nih.gov For non-volatile derivatives, derivatization might be necessary to increase their volatility for GC analysis.
Column chromatography is a standard method for the purification of "this compound" on a preparative scale, often using silica (B1680970) gel as the stationary phase and a solvent system such as a hexane/ethyl acetate (B1210297) mixture. Thin-Layer Chromatography (TLC) is routinely used for rapid qualitative monitoring of reactions and for optimizing the solvent system for column chromatography. nih.gov
Table 2: Typical Chromatographic Conditions for Analysis of Phenoxypiperidine Derivatives
| Method | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| HPLC | Reverse-phase C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Impurity profiling |
| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | - | Preparative isolation and purification |
| TLC | Silica gel plate | Hexane/Ethyl Acetate | UV light or staining agent | Reaction monitoring, solvent system optimization |
This table provides illustrative examples of chromatographic conditions.
Crystallographic Analysis of this compound and its Congeners
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and stereochemistry. nih.gov Obtaining a single crystal of suitable quality is a prerequisite for this analysis. The crystal structure of a phenoxypiperidine derivative can reveal the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the phenoxy group. researchgate.net
Hirshfeld surface analysis can be used to investigate intermolecular interactions within the crystal lattice, providing insights into the packing of the molecules. nih.govmdpi.com This information can be valuable for understanding the physical properties of the solid-state material. While specific crystallographic data for "this compound" is not available, the general principles of X-ray diffraction would be applied to determine its crystal structure. acs.org
Table 3: Hypothetical Crystallographic Data for a Phenoxypiperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
This table is a template for crystallographic data and does not represent a specific compound.
Chiral Resolution and Enantiomeric Purity Determination of this compound
If "this compound" possesses a chiral center, the separation of its enantiomers is a critical step, as different enantiomers can exhibit distinct biological activities. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org
A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid derivatives or camphorsulfonic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral column chromatography is another powerful technique for both the analytical and preparative separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. iupac.org
The enantiomeric purity of the resolved "this compound" is typically determined using chiral HPLC or chiral GC. mz-at.de These methods allow for the quantification of each enantiomer in a sample, often expressed as enantiomeric excess (ee).
Table 4: Methods for Chiral Resolution and Purity Analysis
| Method | Principle | Application |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Preparative separation of enantiomers. |
| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Chiral HPLC | Separation of enantiomers on a chiral HPLC column. | Determination of enantiomeric purity (ee%). |
| Chiral GC | Separation of enantiomers on a chiral GC column. | Determination of enantiomeric purity (ee%). |
Structure Activity Relationship Sar Studies of Phenoxypiperidine Derivative 2 and Its Analogs
Systematic Structural Modifications to the Phenoxypiperidine Scaffold of Derivative 2
The phenoxypiperidine scaffold, characterized by a piperidine (B6355638) ring linked to a phenoxy group, serves as a versatile template for structural modifications. Research programs have systematically investigated this scaffold to optimize pharmacological properties through strategic substitutions. The synthesis of such derivatives often involves multi-step organic reactions, including nucleophilic aromatic substitution or coupling reactions, where a substituted phenol (B47542) reacts with a piperidine derivative. Chiral catalysts are sometimes employed to achieve stereochemical control, which can be critical for biological activity.
Modifications are typically explored in three main regions of the phenoxypiperidine molecule: the piperidine ring, the phenoxy group, and the linker connecting them.
Piperidine Ring Modifications: The saturation of the piperidine ring is a key area of modification. Studies have shown that introducing unsaturation to create a tetrahydropyridine (B1245486) ring can significantly increase potency in certain contexts. dndi.org Altering the ring size, for instance, by replacing the piperidine with a pyrrolidine (B122466) ring, has also been investigated, though it may lead to changes in metabolic stability. dndi.org
Phenoxy Group Modifications: The aromatic phenoxy ring is a prime site for introducing various substituents to modulate the electronic and steric properties of the molecule. These substitutions can range from simple alkyl groups and halogens to more complex heterocyclic systems.
Linker Modifications: The ether linkage provides conformational flexibility, which can be crucial for biological activity. In some analog series, this linker is extended. For example, studies on 3-phenoxypropyl piperidine analogs have explored the structure-activity relationships around this extended region. nih.gov
Impact of Substituent Effects on the Biological Activity of Phenoxypiperidine Derivative 2 Analogs
The nature and position of substituents on both the phenyl and piperidine rings have a profound impact on the biological activity of phenoxypiperidine analogs.
Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring are a determining factor for activity. For some biological targets, there is a preference for electron-rich aromatic systems. dndi.org For instance, analogs with electron-donating groups like dimethoxy were found to be moderately active against certain parasites. dndi.org Conversely, analogs with strongly electron-withdrawing groups like a nitro group (3-NO2-PCP) or those where the aromatic system is extended have shown a loss of activity in other studies. nih.gov However, the introduction of halogen atoms has been shown to significantly influence biological activity, sometimes leading to increased potency. The position of the substituent is also critical. For example, in a series of phenyl alkyl ketones, compounds with a bulky substituent at the 3-position and a smaller group at the 4-position of the catechol core showed much higher potency than analogs with the reverse substitution pattern. nih.gov
Substituents on the Piperidine Ring: Substitutions on the piperidine nitrogen can alter the potency but not necessarily the efficacy of the analogs. nih.gov The incorporation of a second ring system adjacent to the piperidine has also been shown to be important for potency in certain series, such as CCR2 antagonists. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of phenoxypiperidine analogs from various studies.
| Compound Series | Substituent (R Group) | Position | Effect on Activity | Reference |
| Phenoxypiperidine Analogs | sec-butyl | 4-position (phenyl) | Active (IC50 = 22 ± 3 µM) | |
| Phenoxypiperidine Analogs | 4-chloro | 4-position (phenyl) | More potent than sec-butyl (IC50 = 12 ± 2 µM) | |
| Phenoxypiperidine Analogs | None | - | Inactive (IC50 > 50 µM) | |
| Phencyclidine Analogs | 3-NH2 | 3-position (phenyl) | Retained PCP-like activity | nih.gov |
| Phencyclidine Analogs | 3-NO2 | 3-position (phenyl) | Loss of PCP-like activity | nih.gov |
| 4-Azaindole-2-piperidine Analogs | dimethoxy | phenyl | Moderately active (8.96 µM) | dndi.org |
| 4-Azaindole-2-piperidine Analogs | cyano | phenyl | Inactive | dndi.org |
This table is for illustrative purposes and combines data from different series of piperidine derivatives to show general trends.
Identification of Key Pharmacophoric Elements for this compound Activity
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. d-nb.infonih.gov For phenoxypiperidine derivatives, the core structure itself can be considered a conformationally restricted version of more flexible moieties found in other biologically active ligands. acs.org
Pharmacophore modeling studies help to identify the crucial chemical features responsible for activity. nih.govresearchgate.net A typical pharmacophore model for this class of compounds includes:
Aromatic Rings: At least one, and often two, aromatic features are commonly identified as essential for binding. researchgate.net
Hydrophobic Groups: A hydrophobic feature is often a key component, which can be fulfilled by the phenyl ring or alkyl substituents. researchgate.net
Hydrogen Bond Acceptors and Donors: The piperidine nitrogen can act as a hydrogen bond acceptor, and depending on the substituents, other hydrogen bond donor and acceptor sites may be present. nih.govresearchgate.net Generated models have identified multiple hydrogen bond acceptors as part of the pharmacophore. researchgate.net
Ionizable Groups: The piperidine nitrogen provides basicity and can exist as a positive ionizable group at physiological pH, which is often a critical feature for interaction with biological targets. researchgate.net
The spatial arrangement of these features is paramount. nih.gov The goal of pharmacophore-based virtual screening is to find novel compounds that possess these key features in the correct 3D orientation. d-nb.info
Conformational Analysis and its Influence on the SAR of this compound
Molecular mechanics calculations are often used to predict the conformational energies of both the free base and protonated forms of piperidine derivatives. nih.gov The piperidine ring typically adopts a chair conformation, but the orientation of the substituents (axial vs. equatorial) is critical. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov
However, the presence of polar substituents can significantly influence the conformational equilibrium, especially upon protonation of the piperidine nitrogen. nih.gov For several polar 4-substituents (like F, OH, Br), a stabilization of the axial conformer is observed upon protonation, in some cases even reversing the conformational preference from equatorial to axial. nih.gov This change is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov
Molecular Pharmacology and Target Engagement of Phenoxypiperidine Derivative 2
Receptor Binding Affinity and Selectivity Profiles of Phenoxypiperidine Derivative 2
This compound has been identified as a potent antagonist with high affinity for the histamine (B1213489) H3 receptor. Its binding characteristics have been evaluated using radioligand binding assays, which quantify the interaction between the compound and specific receptor targets. These studies typically utilize recombinant cells expressing the human or rat H3 receptor and measure the displacement of a radiolabeled ligand.
The compound demonstrates high binding affinity, with pKi values (the negative logarithm of the inhibitory constant, Ki) often in the nanomolar range. For instance, a representative phenoxypiperidine H3 antagonist, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, was found to be a potent H3 receptor antagonist. acs.orgresearchgate.net Another structurally related non-imidazole H3 antagonist, JNJ-5207852, displays high affinity for both the rat H3 receptor (pKi = 8.9) and the human H3 receptor (pKi = 9.24). nih.govtocris.comrndsystems.com
A crucial aspect of its pharmacological profile is its selectivity. This compound is highly selective for the H3 receptor, showing minimal affinity for other related histamine receptors (H1, H2, H4) and a wide range of other GPCRs, ion channels, and transporters. nih.gov This selectivity minimizes off-target effects. The selectivity profile is determined by screening the compound against a panel of dozens of different receptors. For example, studies on similar selective H3 antagonists show negligible binding to other targets such as adrenergic, dopaminergic, and serotonergic receptors at concentrations up to 1 µM. nih.govacs.org
| Target Receptor | Binding Affinity (pKi) | Species | Reference |
|---|---|---|---|
| Histamine H3 Receptor | 9.24 | Human | nih.govtocris.com |
| Histamine H3 Receptor | 8.90 | Rat | nih.govtocris.com |
| Histamine H1 Receptor | 5.31 | Human | acs.org |
| Histamine H2 Receptor | <4.5 | Human | acs.org |
| Alpha-1 Adrenergic Receptor | 5.92 | - | acs.org |
| Dopamine (B1211576)/Serotonin (B10506)/Other | Negligible at 1 µM | - | nih.gov |
This table presents representative binding affinity data for selective phenoxypiperidine-class H3 antagonists. The high pKi for the H3 receptor compared to other receptors illustrates the compound's selectivity.
Functional Characterization of Agonist, Antagonist, or Modulatory Activity of this compound
Functionally, this compound acts as an antagonist or inverse agonist at the histamine H3 receptor. The H3 receptor possesses high constitutive activity, meaning it can signal in the absence of an agonist. anmm.org.mx An antagonist blocks the action of an agonist (like histamine), while an inverse agonist reduces the receptor's basal, constitutive activity. Many compounds in this class are classified as neutral antagonists or inverse agonists. nih.govnih.gov
The functional activity of this compound is typically assessed through in vitro and in vivo assays. In vitro functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, are used to determine the compound's effect on receptor signaling. Since the H3 receptor is coupled to Gi/o proteins, its activation inhibits adenylyl cyclase and reduces cAMP levels. An antagonist like this compound blocks this effect, counteracting the agonist-induced inhibition of cAMP production. tandfonline.comacs.org
In vivo studies confirm its antagonist activity. For example, H3 receptor antagonists demonstrate potent wake-promoting activity in rodent electroencephalogram (EEG) models. acs.orgresearchgate.netnih.gov This effect is attributed to the blockade of presynaptic H3 autoreceptors on histaminergic neurons, which increases the release of histamine in key brain regions associated with arousal. wikipedia.org
| Assay Type | Activity | Model | Observed Effect | Reference |
|---|---|---|---|---|
| cAMP Accumulation | Antagonist/Inverse Agonist | HEK293 cells expressing hH3R | Blocks agonist-induced inhibition of cAMP | tandfonline.comacs.org |
| EEG/EMG Analysis | Antagonist | Rat | Increased wakefulness, decreased slow-wave sleep | acs.orgnih.govnih.gov |
| Dipsogenia Model | Antagonist | Rat | Potent functional antagonism | nih.gov |
This table summarizes the functional antagonist activity of phenoxypiperidine-class H3 antagonists in various experimental models.
Enzyme Inhibition Kinetics and Mechanism by this compound
This compound is characterized by its high selectivity for the H3 receptor and generally lacks significant inhibitory activity against common metabolic enzymes or other enzymatic targets. nih.gov However, the phenoxypiperidine scaffold is versatile, and medicinal chemistry efforts have produced related multi-target ligands that intentionally combine H3 receptor antagonism with enzyme inhibition. frontiersin.org
For instance, some research programs have developed dual-target compounds that act as both H3 receptor antagonists and acetylcholinesterase (AChE) inhibitors. nih.gov In such cases, the molecule is designed to interact with the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). One such dual-active compound, E100, exhibited an IC50 value of 2 µM for AChE inhibition. nih.gov Other programs have designed H3 antagonists that also inhibit histamine N-methyltransferase (HMT), the primary enzyme responsible for metabolizing histamine in the brain. researchgate.net
While this compound itself does not operate through this mechanism, the existence of these related compounds highlights the chemical tractability of the scaffold for developing polypharmacological agents. The primary mechanism of this compound remains its direct action on the H3 receptor, not enzyme inhibition.
Modulation of Ion Channels and Transporters by this compound
This compound modulates ion channel activity indirectly through its antagonist action at the H3 receptor. The H3 receptor, being a Gi/o-coupled GPCR, influences the function of several voltage-gated ion channels. wikipedia.org
A primary effect of H3 receptor activation is the inhibition of N-type and P/Q-type voltage-gated calcium channels (VGCCs). anmm.org.mxnih.gov This inhibition is mediated by the Gβγ subunits of the G-protein and leads to a reduction in calcium influx into the presynaptic terminal, which in turn suppresses neurotransmitter release. wikipedia.org By acting as an antagonist, this compound blocks this H3 receptor-mediated inhibition. This disinhibition results in increased activity of N- and P/Q-type calcium channels, thereby facilitating the release of various neurotransmitters, including histamine, acetylcholine, and norepinephrine (B1679862). wikipedia.orgsemanticscholar.org
Additionally, H3 receptor activation can lead to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability. mdpi.com this compound would also block this effect, contributing to increased neuronal firing. While direct interaction with ion channels is not its primary mechanism, some H3 antagonists have been reported to have off-target effects, such as weak inhibition of the 5-HT3 receptor, which is a ligand-gated ion channel. nih.gov
Intracellular Signaling Pathways Modulated by this compound
As an H3 receptor antagonist, this compound modulates several key intracellular signaling pathways by blocking the effects of endogenous histamine or by reducing the receptor's constitutive activity. The H3 receptor signals primarily through the Gαi/o family of G-proteins. researchgate.netresearchgate.net
The principal signaling pathways modulated include:
Adenylyl Cyclase (AC) / cAMP Pathway: H3 receptor activation inhibits adenylyl cyclase, leading to decreased intracellular levels of cAMP. researchgate.net This subsequently reduces the activity of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB. By antagonizing the H3 receptor, this compound prevents this inhibition, leading to a relative increase in cAMP signaling. anmm.org.mxresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway: H3 receptor stimulation can activate the MAPK/ERK signaling cascade. mdpi.comnih.gov This activation is often dependent on Gβγ subunits and can involve transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of Protein Kinase C (PKC). nih.gov this compound blocks this agonist-induced activation of the ERK pathway.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The H3 receptor has also been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival. mdpi.comresearchgate.net Akt activation leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β). Antagonism by this compound would prevent this signaling cascade from being initiated by H3 receptor agonists.
Phospholipase A2 (PLA2) and Na+/H+ Exchanger (NHE): H3 receptor activation can stimulate PLA2, leading to the release of arachidonic acid, and can inhibit the Na+/H+ exchanger. anmm.org.mxmdpi.comresearchgate.net this compound blocks these modulatory actions.
Preclinical Efficacy Studies of Phenoxypiperidine Derivative 2 in Vitro and in Vivo Non Human Models
In Vitro Efficacy of Phenoxypiperidine Derivative 2 in Disease-Relevant Cell-Based Assays
Initial in vitro evaluations of this compound have focused on its activity as a selective antagonist for α1a- and α1d-adrenergic receptors (AR). These receptors are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Assays conducted to determine the binding affinity of compound 2 revealed high potency for these target receptors.
The inhibitory constants (Ki) for this compound and related compounds were determined in cell lines expressing human α1a, α1d, and α1b-adrenergic receptors, as well as the D2 receptor to assess selectivity. The data demonstrated that these (2-cyclopropoxyphenyl)piperidine derivatives, including analogs of compound 2, exhibit significant affinity and selectivity for the α1a-AR and α1d-AR subtypes over the α1b-AR and D2 receptors. nih.govresearchgate.netresearchgate.net Specifically, Ki values for α1a-AR ranged from 0.91 nM to 79.0 nM, and for α1d-AR from 2.0 nM to 57 nM. nih.govresearchgate.netresearchgate.net In contrast, the affinity for α1b-AR was substantially lower, with Ki values between 107 nM and 839.8 nM. nih.govresearchgate.netresearchgate.net This selectivity profile suggests a potentially reduced risk of side effects associated with α1b-AR blockade.
| Receptor Subtype | Ki Value Range (nM) |
| α1a-AR | 0.91 - 79.0 |
| α1d-AR | 2.0 - 57 |
| α1b-AR | 107 - 839.8 |
| D2 Receptor | 66.2 - 187.1 |
Binding affinities of (2-cyclopropoxyphenyl)piperidine derivatives for adrenergic and dopamine (B1211576) receptors. nih.govresearchgate.netresearchgate.net
Efficacy of this compound in Validated Animal Models of Disease
The in vivo efficacy of phenoxypiperidine derivatives is an area of active investigation, with studies aiming to translate the promising in vitro findings into tangible therapeutic effects in animal models of disease. While specific in vivo data for "this compound" is not detailed in the provided search results, related piperidine (B6355638) derivatives have been evaluated in various models. For instance, other piperidine derivatives have demonstrated significant analgesic effects in ex vivo models of pain. nih.gov The development of phenoxypiperidine hydroxyamide dual CCR3/H1 antagonists has led to the identification of compounds with improved in vivo pharmacokinetic profiles in rats and dogs, which is a critical step for demonstrating efficacy in animal models of inflammatory diseases. nih.gov The successful optimization of pharmacokinetic properties is a prerequisite for meaningful efficacy studies in validated animal models.
Dose-Response Relationships in Preclinical Efficacy Assessments of this compound
Establishing a clear dose-response relationship is fundamental to understanding the therapeutic window of a new chemical entity. For this compound, in vitro assessments have demonstrated a concentration-dependent inhibition of target receptors. The selectivity ratios, derived from the Ki values, indicate a favorable therapeutic index in cell-based assays. For example, the selectivity of Ki(α1b)/Ki(α1a) ranged from 11 to 155-fold, and Ki(α1b)/Ki(α1d) was between 6 and 171-fold. nih.govresearchgate.netresearchgate.net This suggests that concentrations effective at blocking α1a and α1d receptors are significantly lower than those required to inhibit the α1b subtype. Further in vivo studies are necessary to establish the dose-response curve for efficacy and to identify the optimal therapeutic dose range in animal models.
Combination Strategies of this compound with Other Agents in Preclinical Settings
The potential for synergistic or additive therapeutic effects of this compound in combination with other agents is an important area for future preclinical research. Given its mechanism of action as a selective α1a/α1d-AR antagonist, combination studies could explore its use with 5α-reductase inhibitors for the treatment of BPH, or with other classes of antihypertensive agents. The rationale for such combinations would be to target different pathways involved in the disease pathophysiology, potentially leading to enhanced efficacy and a reduction in the required doses of individual agents. At present, there are no published preclinical studies evaluating combination strategies involving this compound.
Computational Chemistry and Molecular Modeling of Phenoxypiperidine Derivative 2
Molecular Docking and Ligand-Protein Interaction Studies of Phenoxypiperidine Derivative 2
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as a phenoxypiperidine derivative, might interact with a biological target, typically a protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the binding affinity for different binding poses. ijpbs.com
For a hypothetical "this compound," molecular docking studies would identify key amino acid residues within the target's binding site that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. These interactions are fundamental to the ligand's biological activity. For instance, studies on other piperidine (B6355638) derivatives have successfully used docking to elucidate binding modes with targets like the Renin enzyme, identifying critical interactions with residues such as THR-77 and ASP-32. ijpbs.com
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Target X | -8.5 | TYR 123, PHE 234 | Pi-Pi Stacking |
| Target X | -8.5 | ASP 150 | Hydrogen Bond |
| Target Y | -7.2 | LEU 89, ILE 92 | Hydrophobic |
This table is illustrative and not based on actual data for "this compound" due to the lack of available information.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govallsubjectjournal.com These models are built by finding a correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and the experimentally determined activity. nih.govuns.ac.id
A QSAR study involving "this compound" would require a dataset of structurally similar phenoxypiperidine analogues with their corresponding biological activities. The model generated could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. frontiersin.orgnih.gov For example, QSAR studies on 4-phenoxypiperidine (B1359869) derivatives have been used to understand their affinity for the histamine (B1213489) H3 receptor, highlighting the importance of certain electronic characteristics for binding. nih.gov
Molecular Dynamics Simulations of this compound-Target Macromolecule Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govrsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. frontiersin.orgsid.ir
Virtual Screening and De Novo Design Strategies based on this compound Scaffold
The phenoxypiperidine scaffold can be used as a starting point for virtual screening campaigns to identify new potential drug candidates from large compound libraries. nih.govnih.gov Virtual screening can be either structure-based, using docking against a target protein, or ligand-based, using the shape and properties of a known active molecule like our hypothetical derivative. researchgate.net
De novo design, on the other hand, involves building new molecules from scratch or by modifying an existing scaffold like phenoxypiperidine to improve its binding affinity and other properties. mdpi.com These strategies are powerful tools for lead discovery and optimization.
In Silico Prediction of Preclinical Pharmacokinetic Properties for this compound
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity. ugm.ac.idfrontiersin.orgjonuns.com
For "this compound," various molecular descriptors would be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity.
Table 2: Hypothetical In Silico ADMET Prediction for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High |
| Caco-2 Permeability (logPapp) | > 0.9 | High |
| Blood-Brain Barrier (BBB) Permeation | Yes | CNS active |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| LD50 (rat, oral) | > 2000 mg/kg | Low acute toxicity |
This table is illustrative and not based on actual data for "this compound" due to the lack of available information.
Preclinical Pharmacokinetics and Metabolism of Phenoxypiperidine Derivative 2 Non Human
In Vitro Metabolic Stability and Metabolite Identification of Phenoxypiperidine Derivative 2 in Non-Human Biological Systems
No data available.
Pharmacokinetic Profiles of this compound in Animal Models (Absorption, Distribution, Elimination)
No data available.
Enzyme Induction/Inhibition Potential of this compound in Preclinical In Vitro Assays
No data available.
Excretion Pathways and Mass Balance Studies of this compound in Animal Models
No data available.
Therapeutic Potential and Target Identification for Phenoxypiperidine Derivative 2
Identification of Disease Indications for Phenoxypiperidine Derivative 2 Based on Preclinical Data
Preclinical research on compounds containing the phenoxypiperidine scaffold has identified several potential therapeutic applications. These indications are based on the diverse biological targets with which these derivatives interact.
Neurological and Psychiatric Disorders: A significant area of investigation for phenoxypiperidine derivatives is in the treatment of central nervous system (CNS) disorders. nih.gov Certain derivatives are potent antagonists of the histamine (B1213489) H3 receptor, a key target in the CNS. nih.gov Antagonism of this receptor can increase the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), which may improve cognitive functions. nih.gov This has positioned these compounds as potential treatments for conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder. nih.govmdpi.com One such antagonist, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, demonstrated in vivo efficacy in a rat model of wakefulness, suggesting potential for treating narcolepsy or cognitive deficits. acs.org Other derivatives are being explored for their antidepressant and anxiolytic (anti-anxiety) effects, potentially through the modulation of serotonin (B10506) and norepinephrine (B1679862) systems.
Allergic Diseases: A distinct subset of phenoxypiperidine derivatives has been developed as dual antagonists for the C-C chemokine receptor 3 (CCR3) and the histamine H1 receptor. nih.govresearchgate.net CCR3 is a key receptor involved in recruiting eosinophils, a type of white blood cell central to allergic inflammation. researchgate.netresearchgate.net By blocking both CCR3 and H1 receptors, these compounds have the potential to treat allergic diseases such as asthma and allergic rhinitis. nih.govresearchgate.net Preclinical studies have confirmed that CCR3 antagonism can effectively control allergic inflammation. researchgate.netresearchgate.net
Cancer and Metabolic Disorders: Some preclinical studies suggest broader applications for this class of compounds. Certain piperidine (B6355638) derivatives have shown efficacy in models of breast, prostate, and colon cancer, which is attributed to their ability to modulate key signaling pathways like NF-κB and PI3K/Akt. Furthermore, the ability of some derivatives to interact with metabolic pathways suggests they could be explored for treating conditions like type 2 diabetes and obesity.
Elucidation of Specific Biological Pathways Perturbed by this compound in Disease Contexts
The therapeutic potential of phenoxypiperidine derivatives is rooted in their ability to interact with and perturb specific biological pathways. The identification of these molecular interactions is crucial for understanding their mechanism of action. Computational and experimental methods are used to analyze how these compounds cause network perturbations and dysregulation of gene and protein activity. nih.govresearchgate.net
Histamine H3 Receptor Antagonism: In the context of neurological disorders, a primary pathway involves the antagonism of the histamine H3 receptor. acs.org These receptors act as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons, controlling the release of various neurotransmitters. nih.gov By blocking these receptors, phenoxypiperidine derivatives can enhance the release of acetylcholine, dopamine, and norepinephrine in key brain regions like the prefrontal cortex and hippocampus, leading to improved cognitive performance and wakefulness. nih.govacs.org
CCR3 and Histamine H1 Receptor Antagonism: For allergic diseases, the mechanism involves dual antagonism of CCR3 and H1 receptors. nih.govnih.gov CCR3 is the primary receptor for chemokines like eotaxin-1, which are powerful chemoattractants for eosinophils. researchgate.net By blocking CCR3, these compounds inhibit the migration of eosinophils to sites of allergic inflammation. medchemexpress.com The simultaneous antagonism of the H1 receptor, the target of common antihistamines, provides an additional anti-allergic effect. nih.gov
Modulation of Cancer Signaling Pathways: In oncology, some piperidine derivatives have been found to modulate critical cell signaling pathways. Preliminary studies point towards the inhibition of the NF-κB and PI3K/Akt pathways. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, these compounds may suppress tumor growth and survival.
Stearoyl-CoA Desaturase (SCD1) Inhibition: Certain phenoxy piperidine isoxazole (B147169) derivatives have been identified as potent inhibitors of SCD1, an enzyme involved in fatty acid metabolism. nih.gov This suggests a mechanism for their potential use in metabolic disorders.
Biomarker Identification for Monitoring the Pharmacological Effects of this compound in Preclinical Studies
The identification of reliable biomarkers is essential for the successful development of any new therapeutic agent, allowing researchers to monitor drug activity and predict response. pelagobio.com While specific, validated biomarkers for "this compound" are not defined in the public literature, the pathways they perturb suggest logical candidates for preclinical monitoring. itrlab.comcrownbio.com
For a compound to be translated to the clinic, its associated biomarkers must be measurable in accessible samples and correlate with a clinically relevant outcome. pelagobio.comprecisionformedicine.com The process involves identifying potential markers in preclinical models and then validating their utility in a clinical setting. nih.gov
| Therapeutic Area | Potential Biomarker Type | Specific Examples & Rationale |
|---|---|---|
| Neurological Disorders (H3 Antagonism) | Neurotransmitter Levels & Metabolites | Measurement of acetylcholine, dopamine, or their metabolites in cerebrospinal fluid or microdialysis samples from preclinical models to confirm target engagement and downstream effects. nih.gov |
| Electroencephalography (EEG) | Changes in EEG patterns, such as increased gamma band power, can serve as a pharmacodynamic marker of enhanced wakefulness and cognitive activity, as demonstrated in rat models. acs.org | |
| Protein Expression | In Alzheimer's models, levels of Aβ plaques and phosphorylated tau protein could be monitored in brain tissue to assess disease-modifying potential. nih.gov | |
| Allergic Diseases (CCR3/H1 Antagonism) | Cell Counts | Eosinophil counts in bronchoalveolar lavage fluid or peripheral blood in animal models of asthma would be a direct measure of the inhibition of CCR3-mediated cell migration. researchgate.net |
| Cytokine/Chemokine Levels | Measurement of inflammatory mediators like eotaxin-1 or various interleukins (e.g., IL-4, IL-5, IL-13) in tissue or serum to quantify the anti-inflammatory effect. | |
| Cancer (PI3K/Akt Pathway) | Phosphorylated Proteins | Levels of phosphorylated Akt (p-Akt) or downstream targets like mTOR in tumor tissue can serve as a direct biomarker of pathway inhibition. |
| Gene Expression Signatures | Analysis of gene expression profiles in tumors before and after treatment can identify signatures of response or resistance. nih.gov | |
| Metabolic Disorders (SCD1 Inhibition) | Fatty Acid Ratios | The ratio of specific saturated to monounsaturated fatty acids (the fatty acid desaturation index) in liver or serum can act as a direct pharmacodynamic biomarker of SCD1 inhibition. nih.gov |
Comparative Analysis with Established Preclinical Agents in Relevant Therapeutic Areas
The evaluation of a new chemical entity involves comparing its profile to existing or competing compounds. Phenoxypiperidine derivatives have been benchmarked against other agents to establish their relative potency, selectivity, and potential advantages.
Comparison within the Histamine H3 Antagonist Class: The phenoxypiperidine core is considered a conformationally restricted version of the flexible side chain found in many other non-imidazole H3 antagonists. acs.org This structural feature can contribute to improved potency and selectivity. For instance, the H3 antagonist CEP-26401 (Irdabisant) , a pyridazinone derivative, was shown to be a potent, selective inverse agonist with wake-promoting activities. dntb.gov.ua A phenoxypiperidine derivative like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine would be compared against such agents on metrics like receptor binding affinity (Ki), functional activity, and in vivo efficacy in cognitive or wakefulness models. acs.org
Comparison based on Structural Modifications: Within the broader class of piperidine derivatives, minor structural changes can lead to significant differences in activity. For example, in a series of stearoyl-CoA desaturase inhibitors, replacing a piperazine (B1678402) benzamide (B126) with a piperidine ether maintained potency, while altering substituents on the phenoxy ring (e.g., adding halogens) improved activity, correlating with increased lipophilicity. nih.gov
| Compound/Class | Primary Target(s) | Therapeutic Area | Key Comparative Feature |
|---|---|---|---|
| Phenoxypiperidine Derivative (Representative) | Histamine H3 | Neurological (Cognition) | Conformationally restricted scaffold may enhance potency and selectivity compared to flexible non-imidazole H3 antagonists. acs.org |
| CEP-26401 (Irdabisant) | Histamine H3 | Neurological (Cognition) | An established potent and selective preclinical H3 inverse agonist; serves as a benchmark for efficacy. dntb.gov.ua |
| Phenoxypiperidine Hydroxyamide Derivative | CCR3 / H1 | Allergic Disease (Asthma) | Dual-target action offers a potential for broader efficacy than single-target CCR3 or H1 antagonists. nih.govresearchgate.net |
| SB-328437 | CCR3 | Allergic Disease | A selective, non-peptide CCR3 antagonist; serves as a benchmark for CCR3-specific effects. medchemexpress.com |
| Phenoxy piperidine isoxazole derivative | SCD1 | Metabolic Disorders | Liver-targeting profile due to specific moieties, offering a potential advantage in treating metabolic diseases centered in the liver. nih.gov |
Future Directions and Research Gaps for Phenoxypiperidine Derivative 2
Unresolved Questions and Challenges in the Research of Phenoxypiperidine Derivative 2
Despite the foundational knowledge acquired, several critical questions and challenges remain in the research of this compound. Addressing these will be pivotal for its potential advancement as a therapeutic candidate. A primary challenge in kinase inhibitor development is the emergence of drug resistance. nih.govnih.govnih.gov For many kinase inhibitors, resistance arises from mutations in the target protein, which can reduce the binding affinity of the drug. nih.govnih.govfrontiersin.org In the context of Bruton's tyrosine kinase (BTK) inhibitors, a common resistance mechanism is the C481S mutation, which prevents the covalent binding of first-generation inhibitors. nih.govnih.govashpublications.org A significant unresolved question for this compound is its susceptibility to similar resistance mechanisms. Future research must focus on identifying potential resistance mutations in its target kinase and understanding the molecular basis of this resistance.
Another significant hurdle is ensuring target selectivity. news-medical.netchoderalab.orgresearchgate.net The human kinome is extensive, and many kinases share a high degree of structural similarity in their ATP-binding sites. news-medical.netnih.gov Off-target inhibition can lead to undesirable side effects, limiting the therapeutic window of a drug candidate. nih.govchoderalab.org While second-generation BTK inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) were designed for increased specificity compared to the first-in-class ibrutinib, the challenge of achieving complete selectivity remains. nih.govnih.govnih.gov Therefore, a comprehensive profiling of the kinome-wide selectivity of this compound is essential to anticipate and mitigate potential off-target effects.
Furthermore, the long-term consequences of continuous target inhibition are not fully understood. nih.govnih.gov Continuous administration of kinase inhibitors can lead to long-term toxicities and the eventual development of resistance. nih.gov Research is needed to determine the optimal therapeutic strategies, which might include intermittent dosing or combination therapies, to enhance efficacy and minimize adverse outcomes. nih.govresearchgate.net
A summary of key research questions and challenges is presented in Table 1.
| Category | Unresolved Questions and Challenges | Potential Impact |
| Resistance | What are the potential resistance mutations that could arise against this compound? How do these mutations affect drug binding and efficacy? | Understanding resistance mechanisms is crucial for designing next-generation inhibitors and developing strategies to overcome treatment failure. |
| Selectivity | What is the complete off-target profile of this compound across the human kinome? What are the potential side effects associated with off-target inhibition? | A thorough selectivity profile is necessary to predict and manage potential adverse effects, ensuring a favorable risk-benefit profile. |
| Long-Term Efficacy | What are the long-term effects of continuous exposure to this compound? Are there alternative dosing strategies that could improve long-term outcomes? | Addressing this is vital for the development of sustainable treatment regimens and preventing the emergence of late-onset toxicities. |
| Blood-Brain Barrier Penetration | Can this compound effectively cross the blood-brain barrier to reach targets within the central nervous system? | For neurological indications, overcoming the blood-brain barrier is a major challenge that determines the therapeutic applicability of a compound. nih.gov |
Emerging Methodologies for the Investigation of this compound
The investigation of this compound can be significantly advanced by leveraging a host of emerging methodologies in drug discovery and development. These innovative techniques offer the potential for more rapid and rational optimization of its properties.
One of the most promising areas is the application of computer-aided drug design (CADD) . nih.govnih.gov In silico methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide deep insights into the binding mode of this compound with its target. nih.govnih.govmdpi.com More advanced computational approaches, including deep learning and artificial intelligence (AI) , are being increasingly used for tasks like predicting compound activity, identifying potential off-targets, and even de novo drug design. discoveryontarget.comnih.govnih.gov Generative models can be employed to design novel molecular scaffolds that retain key binding features while improving properties like selectivity and metabolic stability. nih.govnih.govchemrxiv.org
Another transformative methodology is the use of PROteolysis TArgeting Chimeras (PROTACs) . ashpublications.orgnih.govmdpi.com Unlike traditional inhibitors that block the function of a target protein, PROTACs are designed to induce the degradation of the target protein. nih.govmdpi.com This approach offers several potential advantages, including the ability to target proteins that have been considered "undruggable" and the potential for more sustained pharmacological effects at lower doses. nih.govashpublications.org Developing a PROTAC based on the this compound scaffold could be a novel strategy to overcome resistance and enhance efficacy.
Furthermore, advances in structural biology , particularly cryo-electron microscopy (cryo-EM), are enabling the determination of high-resolution structures of protein-ligand complexes that were previously difficult to crystallize. This structural information is invaluable for structure-based drug design, allowing for the precise optimization of interactions between this compound and its target.
Finally, the concept of allosteric inhibition presents an alternative to targeting the highly conserved ATP-binding site of kinases. nih.gov Allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates the enzyme. This can lead to greater selectivity and a lower likelihood of cross-reactivity with other kinases. researchgate.net Investigating the potential for allosteric modulation of its target could be a fruitful avenue for the future development of this compound.
Table 2 highlights some of these emerging methodologies.
| Methodology | Description | Application to this compound |
| Computer-Aided Drug Design (CADD) | Utilizes computational methods to model and predict molecular interactions. nih.govnih.gov | Prediction of binding modes, optimization of affinity and selectivity, virtual screening for novel derivatives. |
| Artificial Intelligence (AI) & Deep Learning | Employs machine learning algorithms for complex pattern recognition and generation. discoveryontarget.comnih.govnih.gov | De novo design of novel scaffolds, prediction of ADME/Tox properties, identification of potential resistance mutations. |
| PROTACs | Bifunctional molecules that induce the degradation of a target protein. ashpublications.orgnih.govmdpi.com | Development of a degrader based on the phenoxypiperidine scaffold to overcome resistance and enhance target inhibition. |
| Allosteric Inhibition | Targeting a site on the protein other than the active site to modulate its function. nih.gov | Exploration of allosteric sites on the target kinase to develop highly selective inhibitors. |
Prospects for Further Derivatization and Scaffold Exploration based on this compound
The phenoxypiperidine scaffold of derivative 2 offers a versatile platform for further chemical modification to enhance its pharmacological properties. Strategic derivatization can be employed to address the challenges of selectivity, potency, and resistance.
A key strategy is scaffold hopping , which involves replacing the core molecular framework with a structurally different but functionally equivalent scaffold. nih.govplos.orgrsc.org This approach can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better drug-like properties. plos.org Deep learning-based methods can be particularly powerful in generating diverse and novel scaffolds that maintain the essential pharmacophoric features required for target binding. nih.govchemrxiv.org For this compound, scaffold hopping could lead to the identification of new core structures that are less susceptible to resistance mutations or have a more favorable selectivity profile.
Systematic structure-activity relationship (SAR) studies will continue to be a cornerstone of the optimization process. This involves the synthesis and biological evaluation of a series of analogs with modifications at various positions of the phenoxypiperidine scaffold. For instance, modifications to the phenoxy group could modulate interactions with the solvent-exposed region of the binding pocket, potentially enhancing selectivity. Alterations to the piperidine (B6355638) ring and its substituents can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for oral bioavailability.
The development of covalent inhibitors that form a permanent bond with a specific residue in the target protein is another important direction. mdpi.comashpublications.org While first-generation covalent BTK inhibitors targeted a cysteine residue, the design of irreversible inhibitors targeting other reactive residues could be a strategy to overcome resistance. acs.org Computational methods can aid in the identification of suitable reactive fragments and their optimal placement on the this compound scaffold. nih.gov Conversely, the development of non-covalent, reversible inhibitors is a key strategy to overcome resistance to covalent drugs, as exemplified by the development of pirtobrutinib. nih.govashpublications.orgresearchgate.net
Table 3 outlines potential derivatization strategies.
| Strategy | Goal | Example Application |
| Scaffold Hopping | Discover novel chemical series with improved properties. nih.govplos.orgrsc.org | Replace the phenoxypiperidine core with a bioisosteric heterocycle to improve selectivity and patentability. |
| Structure-Activity Relationship (SAR) | Optimize potency, selectivity, and pharmacokinetic properties. | Modify substituents on the phenoxy and piperidine rings to enhance target binding and reduce off-target effects. |
| Covalent Modification | Achieve potent and sustained inhibition; overcome resistance. mdpi.comashpublications.orgacs.org | Introduce a reactive moiety to form a covalent bond with a non-cysteine residue in the target's active site. |
| Non-Covalent Reversible Inhibition | Overcome resistance to covalent inhibitors. nih.govashpublications.orgresearchgate.net | Design analogs that bind with high affinity through non-covalent interactions, making them effective against targets with resistance mutations at the covalent binding site. |
Interdisciplinary Research Opportunities for this compound Studies
The comprehensive development of this compound will necessitate a highly collaborative and interdisciplinary approach, integrating expertise from various scientific fields.
The interface of medicinal chemistry and chemical biology will be crucial for designing and synthesizing novel probes based on the this compound structure. acs.orgopenaccessjournals.com These chemical probes can be used to interrogate the biological function of the target kinase in cellular and in vivo models, providing valuable insights into its role in disease pathogenesis.
Collaboration with immunologists and cancer biologists is essential for evaluating the therapeutic potential of this compound in relevant disease models. openaccessjournals.com Understanding the impact of this compound on immune cell signaling and tumor biology will be critical for defining its clinical applications. openaccessjournals.com The development of BTK inhibitors, for example, has been driven by a deep understanding of B-cell receptor signaling in both normal and malignant B-cells. nih.govmdpi.com
Furthermore, research into drug delivery systems could enhance the therapeutic efficacy of this compound. nih.gov Nanoparticle-based delivery, for example, could improve the solubility and bioavailability of the compound, or enable targeted delivery to specific tissues or cell types, thereby minimizing systemic toxicity. nih.gov
Table 4 summarizes potential interdisciplinary collaborations.
| Collaborating Disciplines | Research Focus | Potential Outcome |
| Medicinal Chemistry & Chemical Biology | Design and synthesis of chemical probes and tool compounds. acs.orgopenaccessjournals.com | Elucidation of target biology and validation of new therapeutic hypotheses. |
| Immunology & Cancer Biology | Evaluation of therapeutic efficacy in preclinical disease models. openaccessjournals.com | Definition of the therapeutic indications and potential for combination therapies. |
| Computational Science & AI | Development of predictive models for compound properties and biological activity. mdpi.comjournaljcti.com | Accelerated optimization of lead compounds and identification of patient populations most likely to respond to treatment. |
| Pharmacology & Pharmaceutical Sciences | Investigation of drug delivery systems and pharmacokinetic profiles. nih.gov | Improved bioavailability, targeted delivery, and reduced systemic toxicity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for phenoxypiperidine derivatives, and how can researchers optimize yield and purity?
- Phenoxypiperidine derivatives are typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, derivative 13 was prepared using trifluoroacetic acid (TFA) for deprotection, followed by ethyl bromoacetate coupling in DMF (45% yield) and BBr3-mediated demethylation (77% yield) . Key considerations include solvent selection (e.g., dichloromethane for acid-sensitive steps) and purification via column chromatography to isolate intermediates.
Q. Which spectroscopic and structural characterization techniques are critical for validating phenoxypiperidine derivatives?
- X-ray crystallography (e.g., 2.1 Å resolution for sEH inhibitors) provides definitive structural insights, while FT-IR and Raman spectroscopy confirm functional groups like ethers and piperidine rings . Nuclear magnetic resonance (NMR) is essential for verifying substitution patterns, particularly for distinguishing fluorinated vs. non-fluorinated analogs .
Q. How are preliminary biological activities of phenoxypiperidine derivatives assessed in early-stage research?
- Initial assays focus on target-specific inhibition. For example, soluble epoxide hydrolase (sEH) inhibitory activity is measured using fluorometric assays with recombinant enzymes, reporting IC50 values (e.g., sub-nanomolar potency for compound 19) . Cell-based models (e.g., liver microsomes) evaluate metabolic stability, with LC-MS quantifying parent compound degradation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends enhance the potency of phenoxypiperidine-based inhibitors?
- Fluorination at the phenoxy ring (e.g., compound 5b) improves target binding via hydrophobic interactions, increasing potency over non-fluorinated analogs. Substituents at the 2- or 2,5-positions of the piperidine ring optimize steric compatibility with enzyme active sites, while methyl amide groups (compound 6a) enhance metabolic stability compared to bulkier isoamyl groups .
Q. How can researchers resolve contradictions in reported inhibitory activities across studies?
- Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or structural variations (e.g., cyclopropyl urea vs. piperidine moieties). Cross-validation using isothermal titration calorimetry (ITC) to measure binding affinities and molecular dynamics simulations to assess conformational stability can clarify mechanistic differences .
Q. What strategies improve the metabolic stability of phenoxypiperidine derivatives without compromising potency?
- Replacing labile groups (e.g., isoamyl amides) with methyl amides reduces oxidative metabolism in liver microsomes. Deuterium incorporation at metabolically vulnerable sites (e.g., benzylic positions) prolongs half-life. Parallel artificial membrane permeability assays (PAMPA) guide logP optimization to balance solubility and membrane penetration .
Q. How can structural data inform the design of phenoxypiperidine derivatives for selective target engagement?
- Co-crystallization with target proteins (e.g., sEH in PDB entry 4q0e) reveals critical interactions, such as hydrogen bonding between the piperidine nitrogen and catalytic residues. Structure-based drug design (SBDD) tools like Schrödinger’s Glide can prioritize derivatives with improved shape complementarity .
Q. What experimental frameworks address formulation challenges for in vivo studies?
- Nanoemulsion or liposomal encapsulation improves bioavailability of hydrophobic derivatives. Pharmacokinetic studies in rodent models should monitor Cmax and AUC using LC-MS/MS, while adjusting doses based on allometric scaling from in vitro hepatic clearance data .
Methodological Guidance
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and hierarchical clustering to identify SAR patterns.
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal welfare when conducting in vivo assays .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor databases to avoid biased data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
